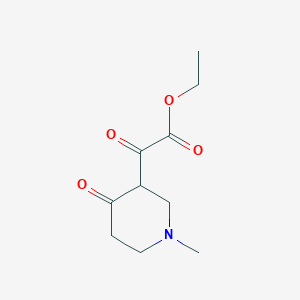(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester
CAS No.:
Cat. No.: VC13756835
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15NO4 |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | ethyl 2-(1-methyl-4-oxopiperidin-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H15NO4/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12/h7H,3-6H2,1-2H3 |
| Standard InChI Key | BRSPREXZAGVTCQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1CN(CCC1=O)C |
| Canonical SMILES | CCOC(=O)C(=O)C1CN(CCC1=O)C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Framework
The IUPAC name, (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester, systematically describes its structure: a piperidin-4-one ring substituted with a methyl group at position 1 and an ethyl ester-linked oxo-acetic acid moiety at position 3 . The molecular formula C₁₀H₁₅NO₄ corresponds to a monoisotopic mass of 229.095 g/mol . Its hydrochloride salt (CAS 2602564-70-3) has the formula C₁₀H₁₆ClNO₄ and a molecular weight of 249.69 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1824023-83-7 | |
| Molecular Formula | C₁₀H₁₅NO₄ | |
| Molecular Weight | 229.26 g/mol | |
| Hydrochloride Salt (CAS) | 2602564-70-3 |
Stereochemical Features
The compound lacks defined stereocenters but contains a ketone (4-oxo) and ester group, which influence its reactivity. The piperidine ring adopts a chair conformation, with the methyl group at position 1 and the ester side chain at position 3 occupying equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols are unavailable in public literature, its structural analogs suggest potential pathways. For example, similar piperidin-4-one derivatives are synthesized via:
-
Mannich Reactions: Introducing substituents via amine-formaldehyde condensations .
-
Esterification: Coupling oxo-acetic acid with ethanol using acid catalysts .
Physicochemical Properties
Stability and Solubility
No direct data exist, but analogous esters show:
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the ester and ketone groups .
Spectroscopic Data
IR (Predicted):
-
1740 cm⁻¹ (ester C=O stretch)
-
1680 cm⁻¹ (ketone C=O stretch)
-
1200 cm⁻¹ (C-O ester)
¹H NMR (Estimated):
Pharmacological Research
Receptor Affinity
Though direct studies are lacking, structurally related compounds exhibit bioactivity. For instance, NNC 63-0532—a spiro-piperidine analog—binds the ORL1 receptor (Kᵢ = 7.3 nM) . The 4-oxo-piperidine moiety is critical for receptor interaction, suggesting the target compound may share similar targets .
Applications and Industrial Relevance
Research Use
The compound serves as a synthetic intermediate for:
-
Heterocyclic Libraries: Piperidine scaffolds are prevalent in drug discovery .
-
Prodrug Development: Ester hydrolysis could release active carboxylic acids .
Challenges
Discontinuation likely stems from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume